1H NMR and IR spectral data for 4-(Isobutylamino)-3-nitrobenzoic acid
1H NMR and IR spectral data for 4-(Isobutylamino)-3-nitrobenzoic acid
Spectral Elucidation of 4-(Isobutylamino)-3-nitrobenzoic acid: A Comprehensive Guide to 1 H NMR and FT-IR Analysis
Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.
Executive Summary
4-(Isobutylamino)-3-nitrobenzoic acid (CAS: 234751-05-4)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a secondary alkylamine—on a single benzene ring creates a complex electronic environment. This whitepaper provides an in-depth, self-validating technical guide to the structural elucidation of this compound using Proton Nuclear Magnetic Resonance ( 1 H NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity spectral data, sample preparation and acquisition must follow rigorous, standardized protocols. The methodologies below are designed to eliminate common artifacts, such as solvent suppression issues or poor optical contact in IR spectroscopy .
Protocol 1: 1 H NMR Sample Preparation and Acquisition
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Sample Weighing: Accurately weigh 10–15 mg of highly purified 4-(Isobutylamino)-3-nitrobenzoic acid.
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Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
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Causality Note: DMSO- d6 is selected over CDCl 3 due to the high polarity of the carboxylic acid and the strong intermolecular hydrogen bonding, which severely limits solubility in non-polar solvents.
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Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube. Filter through a glass wool plug if any particulate matter is present, as solid particles distort the magnetic field homogeneity and broaden spectral peaks.
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Acquisition Parameters: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K. Utilize a standard 1D proton pulse sequence with a relaxation delay (D1) of 1.5 seconds, acquiring 16 to 32 scans to ensure a high signal-to-noise ratio.
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Processing: Apply a Fourier transform, followed by manual phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO- d6 at δ 2.50 ppm .
Protocol 2: FT-IR Spectral Acquisition via ATR
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Background Collection: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is rigorously clean (wipe with isopropanol and allow to dry). Collect a background spectrum (32 scans, 4 cm −1 resolution) in the ambient atmosphere.
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Self-Validation Check: A sharp peak at 2350 cm −1 in the final spectrum indicates poor background subtraction of atmospheric CO 2 and necessitates a re-run.
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Sample Loading: Place approximately 2–5 mg of the solid compound directly onto the center of the ATR crystal.
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Pressure Application: Lower the pressure anvil until the clutch clicks.
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Causality Note: Insufficient pressure leads to weak signal intensity, particularly in the high-frequency region (>3000 cm −1 ), compromising the observation of N-H and O-H stretches.
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Acquisition & Processing: Scan from 4000 to 400 cm −1 utilizing 32 scans at a resolution of 4 cm −1 . Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the IR beam.
Workflow for NMR and FT-IR spectral acquisition and data validation.
1 H NMR Spectral Analysis & Mechanistic Causality
The 1 H NMR spectrum of 4-(Isobutylamino)-3-nitrobenzoic acid is a textbook example of how competing electron-donating (+M) and electron-withdrawing (-I, -M) groups dictate chemical shifts .
Elucidation of the Aromatic Core
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H-2 ( δ 8.63, d, J = 2.1 Hz): This proton is situated between the strongly electron-withdrawing nitro group (C-3) and the carboxylic acid group (C-1). The synergistic depletion of electron density deshields this nucleus, pushing its resonance far downfield. It only has a meta-neighbor (H-6), resulting in a small coupling constant.
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H-6 ( δ 7.98, dd, J = 9.0, 2.1 Hz): Located ortho to the carboxylic acid, H-6 experiences deshielding, though less severe than H-2. It appears as a doublet of doublets due to coupling with H-5 (ortho) and H-2 (meta).
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H-5 ( δ 7.12, d, J = 9.0 Hz): The lone pair on the C-4 nitrogen donates electron density into the ring via resonance (+M effect), shielding the ortho positions. Consequently, H-5 is the most shielded aromatic proton in this system.
Intramolecular Hydrogen Bonding
The secondary amine proton (-NH-) appears as a triplet at δ 8.55 . Typically, aliphatic secondary amines resonate much further upfield. However, the ortho-nitro group forms a strong intramolecular hydrogen bond with the N-H proton. This locks the conformation, heavily deshields the proton, and reduces its exchange rate with trace water, making the triplet splitting (from the adjacent -CH 2
group) clearly visible .
Logical relationship of substituent electronic effects on aromatic proton chemical shifts.
Table 1: 1 H NMR Spectral Data Summary (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.80 | Broad Singlet (br s) | - | 1H | -COOH |
| 8.63 | Doublet (d) | 2.1 | 1H | Ar-H (C2) |
| 8.55 | Triplet (t) | 5.8 | 1H | -NH- |
| 7.98 | Doublet of doublets (dd) | 9.0, 2.1 | 1H | Ar-H (C6) |
| 7.12 | Doublet (d) | 9.0 | 1H | Ar-H (C5) |
| 3.25 | Triplet (t) | 6.4 | 2H | -CH
2
|
| 1.95 | Heptet (hept) | 6.7 | 1H | -CH- (Isobutyl) |
| 0.95 | Doublet (d) | 6.7 | 6H | 2 × -CH 3 (Isobutyl) |
FT-IR Spectral Analysis
Infrared spectroscopy provides orthogonal validation of the functional groups present. The FT-IR spectrum of this compound is dominated by the vibrational modes of the nitro and carboxylic acid moieties .
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Carbonyl Stretch (1685 cm −1 ): Characteristic of an aromatic carboxylic acid. It appears at a slightly lower wavenumber than a typical aliphatic acid (~1710 cm −1 ) because conjugation with the aromatic ring reduces the double-bond character of the carbonyl group.
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Nitro Group Stretches (1535 & 1345 cm −1 ): The asymmetric and symmetric N-O stretching vibrations are highly diagnostic, appearing as two of the strongest bands in the spectrum.
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N-H Stretch (3350 cm −1 ): While secondary amines typically show a weak, broad band, the intramolecular hydrogen bonding with the ortho-nitro group sharpens this peak and shifts it slightly lower in frequency.
Table 2: FT-IR Spectral Data Summary (ATR, Solid)
| Wavenumber (cm −1 ) | Intensity | Assignment |
| 3350 | Medium, sharp | N-H stretch (secondary amine, H-bonded) |
| 3200–2500 | Broad, weak | O-H stretch (carboxylic acid) |
| 1685 | Strong, sharp | C=O stretch (carboxylic acid) |
| 1615, 1580 | Medium | C=C stretch (aromatic ring) |
| 1535 | Strong | N-O stretch (asymmetric, nitro group) |
| 1345 | Strong | N-O stretch (symmetric, nitro group) |
| 1255 | Medium | C-N stretch (aryl amine) |
| 825 | Medium | C-H out-of-plane bend (1,2,4-trisubstituted) |
Conclusion
The structural validation of 4-(Isobutylamino)-3-nitrobenzoic acid requires a nuanced understanding of electronic substituent effects and intramolecular interactions. By employing rigorous sample preparation protocols and understanding the causality behind the spectral shifts—such as the profound deshielding of the H-2 proton and the H-bonded state of the secondary amine—researchers can confidently utilize these spectral benchmarks for quality control and downstream API synthesis.
References
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Springer. URL:[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL:[Link]
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Smith, M. B. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. URL:[Link]
